molecular formula C15H15N3O3 B10956291 Ethyl 4-[(pyridin-3-ylcarbamoyl)amino]benzoate

Ethyl 4-[(pyridin-3-ylcarbamoyl)amino]benzoate

Cat. No.: B10956291
M. Wt: 285.30 g/mol
InChI Key: FCHBXSIKZJZIQR-UHFFFAOYSA-N
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Description

ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group linked to a pyridylamino moiety through a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(3-AMINO-4-PYRIDINYL)AMINO]-1-PIPERIDINECARBOXYLATE
  • ETHYL 4-[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYLAMINO BENZOATE

Uniqueness

ETHYL 4-{[(3-PYRIDYLAMINO)CARBONYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

ethyl 4-(pyridin-3-ylcarbamoylamino)benzoate

InChI

InChI=1S/C15H15N3O3/c1-2-21-14(19)11-5-7-12(8-6-11)17-15(20)18-13-4-3-9-16-10-13/h3-10H,2H2,1H3,(H2,17,18,20)

InChI Key

FCHBXSIKZJZIQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CN=CC=C2

Origin of Product

United States

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